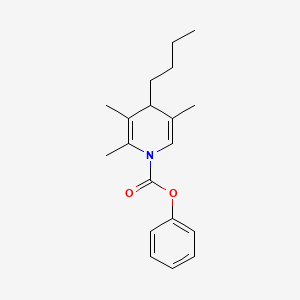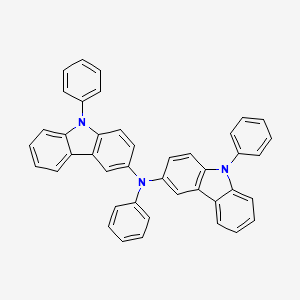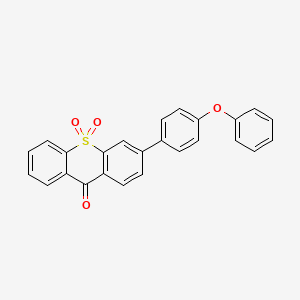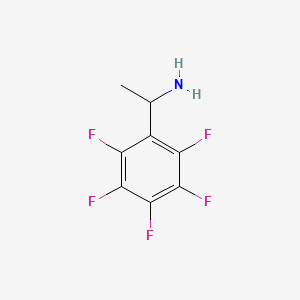![molecular formula C17H26O2 B12610098 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene CAS No. 648857-94-7](/img/structure/B12610098.png)
1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene is an organic compound characterized by a methoxy group and a non-2-en-3-yloxy substituent attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene typically involves the reaction of 1-methoxy-4-hydroxybenzene with non-2-en-3-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the non-2-en-3-yloxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The non-2-en-3-yloxy group can be reduced to a saturated alkyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed:
Oxidation: Formation of 1-methoxy-4-formylbenzene.
Reduction: Formation of this compound with a saturated alkyl group.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The non-2-en-3-yloxy group may interact with hydrophobic regions of proteins or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparación Con Compuestos Similares
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(methoxymethyl)benzene
- 1-Methoxy-4-methylbenzene
Comparison: 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene is unique due to the presence of the non-2-en-3-yloxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
648857-94-7 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-methoxy-4-(non-2-en-3-yloxymethyl)benzene |
InChI |
InChI=1S/C17H26O2/c1-4-6-7-8-9-16(5-2)19-14-15-10-12-17(18-3)13-11-15/h5,10-13H,4,6-9,14H2,1-3H3 |
Clave InChI |
RUABPVKNYKOYDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CC)OCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)

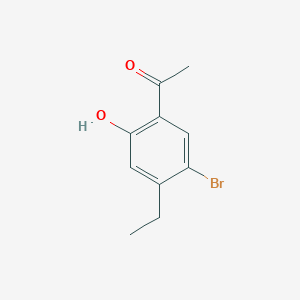
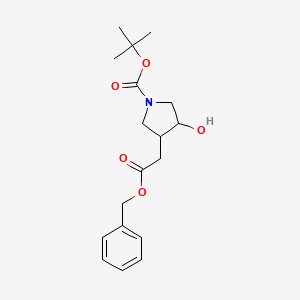
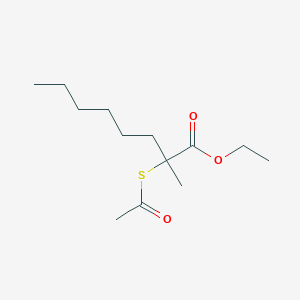
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
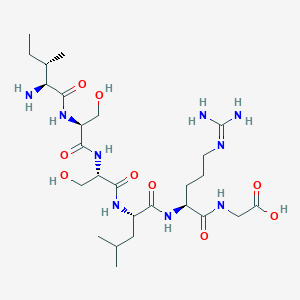
![2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide](/img/structure/B12610072.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)
